1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid
CAS No.: 901313-66-4
Cat. No.: VC6883425
Molecular Formula: C20H23NO3
Molecular Weight: 325.408
* For research use only. Not for human or veterinary use.
![1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid - 901313-66-4](/images/structure/VC6883425.png)
Specification
CAS No. | 901313-66-4 |
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Molecular Formula | C20H23NO3 |
Molecular Weight | 325.408 |
IUPAC Name | 1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C20H23NO3/c22-20(23)18-10-12-21(13-11-18)14-16-6-8-19(9-7-16)24-15-17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H,22,23) |
Standard InChI Key | JKRYYCMSUDFVAN-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid, reflecting its substitution pattern. The molecular formula is C20H23NO3, derived from its benzyloxybenzyl group (C14H13O), piperidine ring (C5H10N), and carboxylic acid moiety (COOH) . The structure integrates a para-substituted benzyloxy group on the benzyl substituent, creating a bifunctional aromatic system.
Spectroscopic Signatures
Though experimental spectral data (e.g., NMR, IR) are absent in the reviewed literature, analogous compounds suggest characteristic peaks:
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IR: A strong absorption band near 1700 cm⁻¹ for the carboxylic acid C=O stretch .
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¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methylene groups adjacent to oxygen (δ 3.5–4.5 ppm), and piperidine ring protons (δ 1.5–3.0 ppm) .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential functionalization of the piperidine ring:
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Introduction of the benzyloxybenzyl group: Alkylation of piperidine’s nitrogen using 4-(benzyloxy)benzyl chloride or bromide under basic conditions .
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Carboxylic acid installation: Oxidation of a hydroxymethyl group at C4 or hydrolysis of a nitrile precursor .
Proposed Synthetic Route
A plausible pathway is outlined below:
This route mirrors methods used for related N-substituted piperidinecarboxylic acids, though yield optimization would require empirical testing.
Physicochemical Properties
Thermodynamic Parameters
While experimental data for this specific compound are unavailable, inferences from analogs suggest:
Stability Profile
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Thermal Stability: Likely stable up to 150°C, based on benzyl ether analogs .
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Light Sensitivity: The aromatic system may necessitate storage in amber glass to prevent photodegradation .
Research Directions and Knowledge Gaps
Unanswered Questions
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Biological Activity: No in vitro or in vivo studies are reported.
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Catalytic Applications: Potential as a ligand in asymmetric synthesis unexplored.
Future Studies
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Structure-Activity Relationships (SAR): Modify the benzyloxy group to assess pharmacological effects.
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Crystallography: Determine solid-state conformation via X-ray diffraction.
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